1-[3-(2-Methylpropoxy)phenyl]ethanamine
Description
2-(n-Pentylthio)benzoic acid is a benzoic acid derivative featuring a thioether substituent at the ortho position of the aromatic ring, with a linear pentyl chain attached to the sulfur atom. Thioether-substituted benzoic acids are of interest due to their enhanced lipophilicity compared to hydroxyl or methoxy analogues, which influences solubility, membrane permeability, and biological activity .
Properties
IUPAC Name |
1-[3-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGJSZOOIKBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-(n-Pentylthio)benzoic acid, differing primarily in substituent groups:
| Compound Name | Substituent | Key Structural Feature | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 2-(Phenylthio)benzoic acid | Phenylthio group (-SPh) | Thioether linkage, aromatic | 1527-12-4 | C₁₃H₁₀O₂S |
| 2-((Phenylthio)methyl)benzoic acid | Phenylthiomethyl (-CH₂SPh) | Methyl spacer between S and Ph | 1699-03-2 | C₁₄H₁₂O₂S |
| 2-(2-Chlorophenoxy)benzoic acid | 2-Chlorophenoxy group (-OPhCl) | Ether linkage, halogenated | Not provided | C₁₃H₉ClO₃ |
| 2-Benzoylbenzoic acid | Benzoyl group (-COPh) | Ketone functionality | Not provided | C₁₄H₁₀O₃ |
Key Observations :
- Thioether vs. Ether Linkages : Thioether groups (e.g., -SPh) confer greater lipophilicity than ethers (-OPh), enhancing membrane permeability and extraction efficiency in hydrophobic environments .
- Substituent Flexibility: The pentyl chain in 2-(n-Pentylthio)benzoic acid may improve solubility in non-polar solvents compared to phenylthio analogues .
Physicochemical Properties
Extraction Efficiency and Diffusivity
Evidence from emulsion liquid membrane (ELM) studies highlights the role of substituents in extraction kinetics:
| Compound | Extraction Rate (Relative) | Distribution Coefficient (m) | Effective Diffusivity (Order) |
|---|---|---|---|
| Benzoic acid | Fast (>98% in 5 min) | High | 1st (Highest) |
| Phenol | Fast (>98% in 5 min) | High | 3rd (Lowest) |
| Acetic acid | Slow | Low | 2nd |
Thioether derivatives like 2-(n-Pentylthio)benzoic acid are expected to exhibit extraction rates closer to benzoic acid due to similar hydrophobicity and high m values .
Solubility and Lipophilicity
- 2-(Phenylthio)benzoic acid : High logP due to aromatic thioether group, favoring organic phase partitioning .
- 2-Benzoylbenzoic acid : Lower solubility in aqueous media compared to thioether analogues due to the polar ketone group .
Receptor Binding Affinity
Docking studies on T1R3 receptors (involved in taste perception) reveal substituent-dependent binding:
| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 2-Benzoylbenzoic acid | -8.2 | Asp307, Ser144 |
| 2-(4-Methylbenzoyl)benzoic acid | -9.1 | Asp307, Glu301 |
| 2-(4-Methoxybenzoyl)benzoic acid | -8.9 | Glu301, Ser144 |
Thioether derivatives may exhibit stronger binding than benzoyl analogues due to enhanced hydrophobic interactions, though experimental data are needed for confirmation .
Conformational Stability
AM1 calculations on 2-(2-chlorophenoxy)benzoic acid show that aromatic stacking and hydrogen bonding with proton-accepting groups (e.g., oxadiazole nitrogen) stabilize bioactive conformations. This suggests that 2-(n-Pentylthio)benzoic acid’s thioether group could similarly align with receptor pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
